3-Bromo-9H-fluoren-9-ol CAS 2038-90-6 properties
3-Bromo-9H-fluoren-9-ol CAS 2038-90-6 properties
An In-depth Technical Guide to 3-Bromo-9H-fluoren-9-ol (CAS 2038-90-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-9H-fluoren-9-ol (CAS No. 2038-90-6), a crucial functionalized building block in modern organic synthesis. The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, and the specific substitution pattern of this molecule—a hydroxyl group at the C9 position and a bromine atom at the C3 position—offers dual reactivity for constructing complex molecular architectures. This document details the compound's physicochemical properties, spectroscopic signature, a robust synthesis protocol, its reactivity profile, and essential safety and handling guidelines. The insights provided are intended to empower researchers in leveraging this versatile intermediate for applications ranging from the development of novel therapeutics to the engineering of advanced optoelectronic materials.
Core Molecular Characteristics: Properties and Spectroscopic Profile
3-Bromo-9H-fluoren-9-ol is a derivative of fluorenol, characterized by the presence of a bromine atom on one of the aromatic rings. This substitution significantly influences its electronic properties and provides a reactive handle for further chemical transformations.
Physicochemical Properties
The empirical data for 3-Bromo-9H-fluoren-9-ol is not as widely published as its ketone precursor. The properties listed below are based on available supplier information and established chemical principles.
| Property | Value | Source / Rationale |
| CAS Number | 2038-90-6 | [1] |
| Molecular Formula | C₁₃H₉BrO | [1] |
| Molecular Weight | 261.11 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Inferred from parent compound 9-fluorenol[2] |
| Solubility | Soluble in alcohols (methanol, ethanol) and polar aprotic solvents (THF, DMSO); insoluble in water | Inferred from typical fluorenol solubility and synthesis protocols[3][4] |
| SMILES | OC1C2=C(C3=C1C=CC=C3)C=C(Br)C=C2 | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#FFFFFF";// Define nodes with positions C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.2,0.75!", label="C"]; C3 [pos="-1.2,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.2,-0.75!", label="C"]; C6 [pos="1.2,0.75!", label="C"]; C7 [pos="-2.4,1.5!", label="C"]; C8 [pos="-3.6,0.75!", label="C"]; C9 [pos="-3.6,-0.75!", label="C"]; C10 [pos="-2.4,-1.5!", label="C"]; C11 [pos="2.4,1.5!", label="C"]; C12 [pos="3.6,0.75!", label="C"]; C13 [pos="3.6,-0.75!", label="C"]; C14 [pos="2.4,-1.5!", label="C"]; O1 [pos="0,2.5!", label="OH", fontcolor="#EA4335"]; Br1 [pos="-4.8, -0.75!", label="Br", fontcolor="#34A853"]; // Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C3; C6 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C5; C1 -- O1; C9 -- Br1; // Aromatic rings (approximated with double bonds) edge [style=dashed]; C2--C7; C8--C9; C10--C3; C6--C11; C12--C13; C14--C5; C1--C2; C3--C4; C5--C6;
}
Caption: Chemical structure of 3-Bromo-9H-fluoren-9-ol.
Spectroscopic Signature (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Expected in the range of δ 7.2-8.0 ppm. The protons adjacent to the bromine atom will likely be shifted downfield compared to the parent fluorenol. The complex splitting patterns will arise from spin-spin coupling.
-
C9-H Proton: A characteristic singlet is expected around δ 5.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on solvent and concentration, is expected around δ 4.5-5.0 ppm (in DMSO).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals expected between δ 120-150 ppm. The carbon directly attached to the bromine (C3) will show a signal at the lower end of this range (approx. 121 ppm), while the carbons flanking the C9 position (C4a, C4b) will be further downfield.
-
C9 Carbon: The carbon bearing the hydroxyl group is expected to resonate around δ 75-80 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band around 3200-3400 cm⁻¹, characteristic of an alcohol.
-
Aromatic C-H Stretch: Multiple sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.
-
C-Br Stretch: A weak to medium absorption in the 500-650 cm⁻¹ region.
-
-
MS (Mass Spectrometry):
-
The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peaks (M⁺) are expected at m/z 260 and m/z 262 with a near 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
A significant fragment would be the loss of a water molecule (M-18), leading to the formation of the fluorenyl cation.
-
Synthesis and Purification Protocol
The most direct and efficient synthesis of 3-Bromo-9H-fluoren-9-ol is achieved through the chemical reduction of its corresponding ketone, 3-Bromo-9H-fluoren-9-one (CAS 2041-19-2). Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride.[4]
Caption: Workflow for the synthesis of 3-Bromo-9H-fluoren-9-ol.
Step-by-Step Experimental Methodology
Materials:
-
3-Bromo-9H-fluoren-9-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware (Erlenmeyer flask, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel)
Protocol:
-
Dissolution: In a suitable Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3-Bromo-9H-fluoren-9-one (1.0 eq) in methanol (approx. 20 mL per gram of ketone). Stir until a homogenous yellow solution is obtained.[6]
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄, approx. 1.5 eq) portion-wise over 15-20 minutes.
-
Causality Explanation: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from the evolution of hydrogen gas. Methanol serves as both a solvent and a proton source during the workup.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress is easily monitored visually by the discharge of the yellow color to a colorless or white suspension.[3] Thin-Layer Chromatography (TLC) can be used for confirmation.
-
Workup: Once the reaction is complete, cautiously add deionized water to quench the excess NaBH₄. Then, slowly add 1 M HCl dropwise until gas evolution ceases. This step neutralizes the reaction and destroys any remaining borohydride.
-
Trustworthiness Principle: Acidification is a self-validating step; the cessation of hydrogen bubbling indicates the complete decomposition of the excess reducing agent, ensuring a safe and clean workup.
-
-
Isolation: The addition of water will cause the product, which is poorly soluble in aqueous media, to precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: For high-purity material, recrystallize the crude product from a mixed solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter and dry the purified crystals under vacuum.
Chemical Reactivity and Synthetic Applications
3-Bromo-9H-fluoren-9-ol is a bifunctional intermediate, offering two distinct sites for chemical modification. This duality makes it a highly valuable precursor in multi-step syntheses.
Reactivity of the Hydroxyl Group
The secondary alcohol at the C9 position is a versatile functional group that can undergo a range of standard alcohol reactions:
-
Oxidation: Can be readily oxidized back to the parent ketone, 3-Bromo-9H-fluoren-9-one, using mild oxidizing agents.
-
Esterification/Etherification: The hydroxyl group can be converted into esters or ethers, which can serve as protecting groups or introduce new functionalities.
-
Substitution: Treatment with hydrohalic acids (like HBr) can convert the alcohol into the corresponding 9-halo-fluorene derivative, a reactive intermediate for nucleophilic substitution and elimination reactions.[7]
Reactivity of the Aryl Bromide
The bromine atom at the C3 position is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
Applications in Drug Discovery and Materials Science
The fluorene core is present in numerous biologically active molecules and advanced materials.[8]
-
Pharmaceutical Intermediates: The ability to selectively modify both the C9 and C3 positions allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies. Fluorene derivatives have been investigated for anticancer, anti-inflammatory, and antiviral activities.[8]
-
OLED Materials: The rigid, planar, and electron-rich nature of the fluorene system imparts favorable photophysical properties. 3-Bromo-9H-fluoren-9-ol serves as a precursor to more complex, conjugated fluorene-based polymers and small molecules used in Organic Light-Emitting Diodes (OLEDs), particularly as blue emitters or host materials.[9]
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for 3-Bromo-9H-fluoren-9-ol is not widely available, its hazard profile can be inferred from its precursor, 3-Bromo-9H-fluoren-9-one, and the parent alcohol, 9-fluorenol.[2][10]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[12]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
-
Storage and Handling:
-
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[11]
-
References
-
PubChem. 3-Bromo-9H-fluoren-9-one. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 9H-Fluorene, 9-bromo-9-phenyl-. [Link]
-
PubChemLite. 3-bromo-9h-fluoren-9-one (C13H7BrO). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. [Link]
-
YouTube. Reduction of 9-Fluorenone Lab Experiment. [Link]
-
StuDocu. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 9-Fluorenol. [Link]
-
University of Idaho. Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9- Fluorenol. [Link]
-
ResearchGate. Synthesis of Functionalized 9-Substituted Fluorene Derivatives. [Link]
-
NIST. 9H-Fluorene, 9-bromo-. Mass Spectrum. [Link]
-
Scribd. Reduction of 9-Fluorenone to 9-Fluorenol. [Link]
-
YouTube. Reduction of 9-Fluorenone. [Link]
-
Anasazi Instruments. OXIDATION OF 9-FLUORENOL. [Link]
Sources
- 1. 2038-90-6|3-Bromo-9H-fluoren-9-ol|BLD Pharm [bldpharm.com]
- 2. fishersci.dk [fishersci.dk]
- 3. m.youtube.com [m.youtube.com]
- 4. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]
- 5. aiinmr.com [aiinmr.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. chemscene.com [chemscene.com]
- 10. 3-Bromo-9H-fluoren-9-one | C13H7BrO | CID 251999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
